(2,4-Dimethoxypyrimidin-5-yl)methanol
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Overview
Description
(2,4-Dimethoxypyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups attached to the pyrimidine ring at positions 2 and 4, and a methanol group at position 5. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxypyrimidin-5-yl)methanol typically involves the reaction of 2,4-dimethoxypyrimidine with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,4-dimethoxypyrimidine and formaldehyde.
Reaction Conditions: The reaction is carried out in a solvent like methanol or ethanol, with a base such as sodium hydroxide or potassium carbonate.
Catalyst: A catalyst such as p-toluenesulfonic acid may be used to enhance the reaction rate.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxypyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include 2,4-dimethoxypyrimidine-5-carboxylic acid and 2,4-dimethoxypyrimidine-5-aldehyde.
Reduction: The major products include 2,4-dimethoxypyrimidine-5-ylmethanol and its amine derivatives.
Substitution: The major products include halogenated derivatives such as 2,4-dichloropyrimidine-5-ylmethanol.
Scientific Research Applications
(2,4-Dimethoxypyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA synthesis, leading to potential applications in cancer therapy. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but lacks the methanol group.
2,4-Dimethoxybenzyl alcohol: Similar in structure but has a benzene ring instead of a pyrimidine ring.
2,4-Dimethoxypyrimidine-5-boronic acid: Similar in structure but has a boronic acid group instead of a methanol group.
Uniqueness
(2,4-Dimethoxypyrimidin-5-yl)methanol is unique due to the presence of both methoxy and methanol groups on the pyrimidine ring. This combination of functional groups imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2,4-dimethoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3,10H,4H2,1-2H3 |
InChI Key |
DLNKCAHDMNWKFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1CO)OC |
Origin of Product |
United States |
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